2-ethoxy-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide
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Overview
Description
2-ethoxy-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the synthesis of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different substituents.
Scientific Research Applications
2-ethoxy-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-methyl-4-oxo-3-phenylquinazoline
- 2-ethoxy-4-oxo-3-phenylquinazoline
- 2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazoline
Uniqueness
What sets 2-ethoxy-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-ethoxy-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-3-30-22-12-8-7-11-19(22)23(28)26-17-13-14-21-20(15-17)24(29)27(16(2)25-21)18-9-5-4-6-10-18/h4-15H,3H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHRIWVZLNCBDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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